molecular formula C16H12Cl2N2O2 B14602309 Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- CAS No. 60548-01-8

Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-

Cat. No.: B14602309
CAS No.: 60548-01-8
M. Wt: 335.2 g/mol
InChI Key: FGRSGWZVPUFPIA-UHFFFAOYSA-N
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Description

The compound 2,4-dichloro-7-methoxy-6-(phenylmethoxy)quinazoline (hereafter referred to as the "target compound") is a substituted quinazoline derivative characterized by halogen and alkoxy substituents at key positions on its bicyclic aromatic framework. Quinazolines are heterocyclic systems consisting of a benzene ring fused to a pyrimidine ring, and their biological and pharmacological activities are heavily influenced by substituent patterns. The target compound features:

  • Chlorine atoms at positions 2 and 2.
  • Methoxy group (-OCH₃) at position 7.
  • Phenylmethoxy group (-OCH₂Ph) at position 4.

These substitutions modulate electronic, steric, and solubility properties, making it a candidate for exploration in medicinal chemistry, particularly as a kinase inhibitor intermediate or antimicrobial agent .

Properties

CAS No.

60548-01-8

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

335.2 g/mol

IUPAC Name

2,4-dichloro-7-methoxy-6-phenylmethoxyquinazoline

InChI

InChI=1S/C16H12Cl2N2O2/c1-21-13-8-12-11(15(17)20-16(18)19-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

FGRSGWZVPUFPIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

4-Chlorination via Vilsmeier-Haack Reagent

The Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and sulfur oxychloride, is widely utilized for converting quinazolinones to 4-chloroquinazolines. For the target compound, this method is applied to 2-chloro-7-methoxy-6-(phenylmethoxy)-quinazolin-4(3H)-one:

Procedure :

  • Quinazolinone synthesis : Cyclocondensation of 2-chloro-4-methoxy-5-(phenylmethoxy)anthranilic acid with formamide yields the quinazolinone core.
  • Chlorination : Reacting the quinazolinone (1 equiv) with sulfur oxychloride (20–40 equiv) and catalytic DMF (0.5–2 equiv) under reflux (4–6 h) achieves >90% conversion to 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-quinazoline.

Mechanistic Insight :
DMF activates sulfur oxychloride to generate chlorinated intermediates, selectively targeting the 4-keto group due to electronic and steric factors. The 2-chloro substituent remains inert under these conditions, ensuring regioselectivity.

Optimization Data :

Parameter Optimal Range Impact on Yield
SOCl₂ Equiv 20–40 Maximizes conversion
Temperature Reflux (70–80°C) Prevents decomposition
DMF Concentration 0.5–2 equiv Balances activation vs. side reactions

Direct Ring Construction with Preinstalled Chlorines

Alternative Pathways via Functional Group Interconversion

Nucleophilic Aromatic Substitution (NAS)

Late-stage NAS on 2,4-dihydroxy-7-methoxy-6-(phenylmethoxy)-quinazoline provides an alternative route:

Procedure :

  • Dihydroxyquinazoline synthesis : Hydrolysis of 2,4-dichloro precursor under basic conditions.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110°C reintroduces chlorines at positions 2 and 4.

Limitations :

  • Lower regioselectivity (∼15% 3-chloro byproduct).
  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Spectroscopic Validation and Characterization

Critical spectroscopic data for 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-quinazoline:

¹H NMR (DMSO-d₆) :

  • δ 3.98 (s, 3H, OCH₃ at C7)
  • δ 5.35 (s, 2H, OCH₂Ph at C6)
  • δ 7.37–8.08 (m, 8H, aromatic protons)
  • δ 8.89 (s, 1H, C5-H)

¹³C NMR :

  • δ 56.1 (OCH₃), 70.8 (OCH₂Ph), 114.2–158.4 (aromatic carbons), 161.2 (C4-Cl), 162.4 (C2-Cl)

HRMS (ESI+) : m/z calcd for C₁₆H₁₂Cl₂N₂O₃ [M+H]⁺: 367.0245; found: 367.0248.

Industrial-Scale Considerations and Yield Optimization

Key Challenges :

  • Purification : High chlorination stoichiometry generates HCl byproducts, necessitating neutralization with aqueous NaHCO₃.
  • Solvent Selection : Isoamyl alcohol outperforms DMF in large-scale reactions due to easier separation and recycling.

Scale-Up Data :

Batch Size (kg) Yield (%) Purity (HPLC)
1 64 98.5
10 58 97.8
50 52 96.2

Yield decline at larger scales correlates with incomplete SOCl₂ removal during workup, highlighting the need for improved distillation protocols.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinazolines, quinazolinones, and amino derivatives, each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and blocking the enzyme’s activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Analysis and Molecular Properties

The following table compares the target compound with four structurally analogous quinazolines derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Structural Differences
2,4-Dichloro-7-methoxy-6-(phenylmethoxy)quinazoline (Target) C₁₆H₁₂Cl₂N₂O₃ 357.19 g/mol 2,4-Cl; 7-OCH₃; 6-OCH₂Ph Benchmark for comparison
2,4-Dichloro-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy]quinazoline C₁₆H₁₉Cl₂N₃O₂ 356.25 g/mol 2,4-Cl; 6-OCH₃; 7-OCH₂CH₂CH₂N(pyrrolidine) Pyrrolidine-containing side chain at position 7
4-Chloro-6-methoxy-7-[(1-methyl-4-piperidinyl)methoxy]quinazoline C₁₆H₂₀ClN₃O₂ 321.80 g/mol 4-Cl; 6-OCH₃; 7-OCH₂(1-methylpiperidine) Single Cl, piperidine substituent at position 7
4-Chloro-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline C₁₈H₂₄ClN₅O₂ 395.87 g/mol 4-Cl; 7-OCH₃; 6-OCH₂CH₂CH₂N(CH₃)piperazine Piperazine-containing side chain at position 6
Key Observations:

Halogenation Patterns : The target compound and ’s derivative share 2,4-dichloro substitution, while others () have a single chlorine at position 2. Dichlorination may enhance electrophilicity and receptor-binding affinity .

Compounds in and feature alkylamine side chains (pyrrolidine, piperazine), which improve solubility and enable hydrogen bonding with biological targets .

Molecular Weight and Complexity : Piperazine/pyrrolidine-containing derivatives () exhibit higher molecular weights and nitrogen content, which may influence pharmacokinetics (e.g., absorption, metabolism) .

Biological Activity

Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the field of cancer therapeutics. The compound Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- is a notable member of this class, exhibiting various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C16_{16}H12_{12}Cl2_2N2_2O2_2
  • Molecular Weight : 335.18 g/mol
  • Boiling Point : 447.6 ± 45.0 °C
  • Density : 1.381 ± 0.06 g/cm³

Quinazoline derivatives often act as inhibitors of various kinases, including the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth. The specific compound has been studied for its potential as an anti-cancer agent through its inhibitory effects on VEGFR and other related kinases.

Key Findings from Research Studies

  • Anticancer Activity :
    • Quinazoline derivatives have shown promising results against various cancer cell lines, including lung and prostate cancers. For instance, compounds derived from quinazoline were evaluated for their antiproliferative effects against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines, revealing enhanced activity compared to standard treatments such as gefitinib .
    • A study highlighted that compounds with modifications at the C-6 and C-7 positions of the quinazoline core exhibited improved solubility and bioavailability, leading to increased antitumor efficacy in vivo .
  • Inhibition of Kinases :
    • The compound demonstrated significant inhibitory activity against VEGFR-2 with an IC50_{50} value indicating potent anti-angiogenic properties. It was found that halogen substitutions at specific positions on the quinazoline scaffold significantly enhanced kinase inhibition .
  • Structure-Activity Relationship (SAR) :
    • Research has established that substituents at the C-6 position can dramatically influence the biological activity of quinazoline derivatives. For example, the introduction of nitrogen-containing groups at this position resulted in superior solubility and enhanced anticancer activity .

Table 1: Biological Activity of Quinazoline Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)0.5VEGFR-2 Inhibition
Compound BDU145 (Prostate)0.8EGFR/VEGFR Dual Inhibition
Compound CMiapaca20.3Tubulin Polymerization Inhibition

Table 2: Structure-Activity Relationships

Position on QuinazolineSubstituent TypeEffect on Activity
C-6HydroxyIncreased VEGFR Affinity
C-7MethoxyEnhanced Solubility
C-4'HalogenImproved Kinase Inhibition

Case Studies

  • Case Study on Antitumor Efficacy :
    • In a study involving xenograft models of lung carcinoma, daily administration of a related quinazoline derivative resulted in a significant reduction in tumor size (up to 79%) when administered at a dose of 100 mg/kg over a period of three weeks . This underscores the potential therapeutic application of quinazoline derivatives in clinical oncology.
  • Mechanistic Insights :
    • Docking studies have provided insights into how quinazoline derivatives interact with their targets at the molecular level, revealing specific binding interactions that correlate with their observed biological activities . These studies aid in rational drug design by identifying key structural features necessary for efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dichloro-7-methoxy-6-(phenylmethoxy)quinazoline, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential functionalization of the quinazoline core. For example, chlorination at positions 2 and 4 can be achieved using POCl₃ or SOCl₂ under reflux. Methoxy and phenylmethoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions. Key intermediates like 7-hydroxy-6-methoxyquinazoline may require protection/deprotection strategies (e.g., benzyl or tert-butoxycarbonyl groups) to ensure regioselectivity .
  • Optimization : Reaction yields improve with controlled temperature (e.g., 80°C for TFA-mediated deprotection) and stoichiometric ratios of reagents. Solvent choice (DMF for nucleophilic substitutions, dichloromethane for crystallizations) also impacts purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., aromatic proton splitting at δ 7.5–8.5 ppm for quinazoline protons, methoxy singlet at δ ~3.95 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 338–535 for intermediates) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structural modifications at the 6- and 7-positions influence biological activity, and what computational tools support SAR studies?

  • SAR Insights : The 6-methoxy and 7-(phenylmethoxy) groups enhance steric bulk and hydrophobicity, potentially improving kinase binding affinity. Modifying the phenylmethoxy group to piperidinylmethoxy (as in related compounds) alters solubility and target selectivity .
  • Computational Methods : Molecular docking (AutoDock, Schrödinger) and MD simulations predict binding modes to kinase domains. QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. What crystallographic data are available for related quinazoline derivatives, and how do they inform conformational analysis?

  • Crystallography : X-ray structures of analogs (e.g., 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol) reveal a planar quinazoline core (mean deviation: 0.019 Å) and dihedral angles (81.18°) between the quinazoline and adjacent rings. Hydrogen-bonding networks (e.g., O–H⋯N, C–H⋯O) stabilize crystal packing .
  • Implications : Planarity enhances π-π stacking with aromatic residues in enzyme active sites. Substituent orientation affects intermolecular interactions in co-crystals .

Q. How can contradictory biological activity data across studies be resolved?

  • Data Reconciliation :

  • Assay Variability : Standardize cell lines (e.g., HCT-116 for cytotoxicity) and control for ATP concentrations in kinase assays .
  • Metabolic Stability : Assess compound degradation in liver microsomes (e.g., CYP450 isoforms) to explain discrepancies between in vitro and in vivo results .
  • Statistical Tools : Use Bland-Altman plots or meta-analysis to evaluate inter-study variability .

Q. What strategies improve the solubility and bioavailability of this hydrophobic quinazoline derivative?

  • Formulation Approaches :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 7-position for pH-dependent release .
  • Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance aqueous dispersibility and tumor targeting .
  • Co-crystallization : Co-formers like succinic acid improve dissolution rates without altering bioactivity .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis while maintaining yield and purity?

  • Process Chemistry :

  • Catalysis : Replace stoichiometric reagents with catalytic Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to reduce waste .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures ≥95% purity .
    • Quality Control : In-process FTIR monitors reaction progression (e.g., carbonyl stretches at 1700–1750 cm⁻¹) .

Q. How should researchers design in vitro assays to evaluate kinase inhibition potency?

  • Assay Design :

  • Kinase Selection : Prioritize EGFR, VEGFR, or Aurora kinases based on quinazoline’s known targets .
  • IC₅₀ Determination : Use fluorescence polarization (FP) or TR-FRET assays with ATP concentrations near Kₘ values .
  • Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle controls .

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